molecular formula C13H11ClFN B3341214 3-Chloro-N-(4-fluorobenzyl)aniline CAS No. 1019540-88-5

3-Chloro-N-(4-fluorobenzyl)aniline

Cat. No.: B3341214
CAS No.: 1019540-88-5
M. Wt: 235.68 g/mol
InChI Key: IAALBLSPXNWMLD-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H11ClFNO It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a 4-fluorobenzyl group, and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-fluorobenzyl)aniline typically involves nucleophilic substitution reactions. One common method is the reaction of 3-chloroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and safety. The reaction conditions are carefully controlled, and the use of continuous flow reactors may be employed to enhance efficiency and scalability. The choice of solvents and reagents is also made considering environmental and economic factors .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-fluorobenzyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

3-Chloro-N-(4-fluorobenzyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-N-(4-fluorobenzyl)aniline exerts its effects involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(4-fluorobenzyl)aniline is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly affect its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Biological Activity

Overview

3-Chloro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H11ClFNO. It is a derivative of aniline, characterized by the presence of a chlorine atom and a fluorobenzyl group, which significantly influences its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and as a biochemical probe.

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 3-chloroaniline with 4-fluorobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate, often conducted in solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Chemical Structure

PropertyValue
IUPAC Name3-chloro-N-[(4-fluorophenyl)methyl]aniline
Molecular FormulaC13H11ClFNO
Molecular Weight251.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorine and fluorine substituents on the aromatic ring can enhance binding affinity to enzymes or receptors, modulating various biochemical pathways. This compound has shown potential in:

  • Antimicrobial Activity : It has been noted for its effectiveness against certain bacterial strains, potentially due to its structural characteristics that allow it to penetrate bacterial membranes .
  • Antiviral Activity : Research indicates that derivatives of this compound may exhibit inhibitory effects against viruses such as MERS-CoV, suggesting its role in antiviral drug development .

Biological Studies and Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Studies : In vitro studies have demonstrated that compounds similar to this compound possess antibacterial properties against strains like Staphylococcus aureus and Chromobacterium violaceum. The structure-activity relationship (SAR) indicates that halogenated anilines can enhance antimicrobial activity by altering membrane permeability .
  • Antiviral Activity : A study highlighted that derivatives of this compound were effective against MERS-CoV, showing a significant inhibitory concentration (IC50 = 0.157 μM) without cytotoxic effects. This positions the compound as a candidate for further antiviral research .
  • Enzyme Interaction Studies : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, particularly those involved in metabolic pathways. Its unique structural features allow for selective binding, making it valuable in enzymatic studies.

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various aniline derivatives, this compound was found to inhibit bacterial growth more effectively than its non-halogenated counterparts. The study measured minimum inhibitory concentrations (MIC), revealing that halogen substitution significantly enhances activity against resistant strains.

Case Study 2: Antiviral Screening

A high-throughput screening identified several quinazoline derivatives with structural similarities to this compound as potent inhibitors of MERS-CoV. These findings suggest that modifications in the aniline structure can lead to enhanced antiviral properties, warranting further exploration into its mechanism of action .

Properties

IUPAC Name

3-chloro-N-[(4-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-2-1-3-13(8-11)16-9-10-4-6-12(15)7-5-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAALBLSPXNWMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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